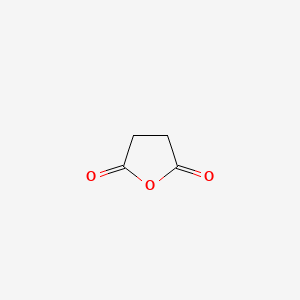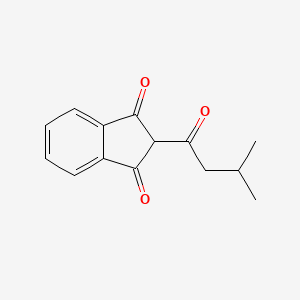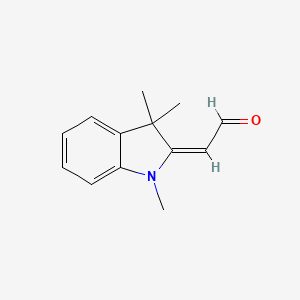
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves several steps, including the use of specific reagents and reaction conditions. One method involves the preparation of a topical formulation for treating wounds or hemorrhoids, which contains prostaglandin derivatives such as beraprost . The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenated hydrocarbons can lead to the formation of alkylated derivatives .
Applications De Recherche Scientifique
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies. In biology, it has been investigated for its potential therapeutic effects, particularly in the treatment of peripheral blood circulation impairments . In medicine, it is used in the development of pharmaceutical formulations for treating various conditions, including wounds and hemorrhoids . In industry, it is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, prostaglandin derivatives in the compound exert their effects by inhibiting platelet aggregation and stimulating vasodilation . These actions are mediated through the activation of specific receptors and signaling pathways, leading to improved blood circulation and wound healing.
Comparaison Avec Des Composés Similaires
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile can be compared with other similar compounds, such as prostaglandin E1 and prostaglandin I2 . While these compounds share similar biological activities, this compound is unique in its chemical stability and effectiveness in treating peripheral blood circulation impairments . Other similar compounds include various prostaglandin derivatives and analogs, which have been studied for their pharmacological properties and therapeutic potential .
Propriétés
IUPAC Name |
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,14-15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPGNKNRKKOQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
